(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide (2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13244937
InChI: InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-15(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+
SMILES: COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Molecular Formula: C18H16N2O4
Molecular Weight: 324.3 g/mol

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide

CAS No.:

Cat. No.: VC13244937

Molecular Formula: C18H16N2O4

Molecular Weight: 324.3 g/mol

* For research use only. Not for human or veterinary use.

(2E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide -

Specification

Molecular Formula C18H16N2O4
Molecular Weight 324.3 g/mol
IUPAC Name (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide
Standard InChI InChI=1S/C18H16N2O4/c1-23-16-6-4-3-5-14(16)20-18(22)13(11-19)9-12-7-8-15(21)17(10-12)24-2/h3-10,21H,1-2H3,(H,20,22)/b13-9+
Standard InChI Key LPRNSXCFKIPQAJ-UKTHLTGXSA-N
Isomeric SMILES COC1=CC=CC=C1NC(=O)/C(=C/C2=CC(=C(C=C2)O)OC)/C#N
SMILES COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N
Canonical SMILES COC1=CC=CC=C1NC(=O)C(=CC2=CC(=C(C=C2)O)OC)C#N

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The compound’s IUPAC name, (E)-2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-(2-methoxyphenyl)prop-2-enamide, reflects its intricate architecture. Key structural elements include:

  • α,β-unsaturated enamide backbone: Stabilizes the molecule through conjugation, enhancing electrophilicity at the β-carbon .

  • Cyanogroup (C≡N): Introduces electron-withdrawing effects, influencing reactivity and intermolecular interactions.

  • 4-hydroxy-3-methoxyphenyl ring: Provides hydrogen-bonding capacity via the hydroxyl group and steric bulk from methoxy substitution.

  • N-(2-methoxyphenyl)amide: Contributes to solubility and pharmacokinetic properties .

Table 1: Molecular and Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₈H₁₆N₂O₄
Molecular Weight324.3 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area91.6 Ų
XLogP33.2

The compound’s stereochemistry, confirmed by X-ray crystallography and NMR, reveals an (E)-configuration at the double bond, critical for its biological activity .

Synthesis and Optimization Strategies

Multi-Step Organic Synthesis

Synthesis typically involves three stages:

  • Formation of the α,β-unsaturated cyanoacrylamide backbone: Achieved via Knoevenagel condensation between 4-hydroxy-3-methoxybenzaldehyde and cyanoacetamide under acidic conditions.

  • Introduction of the N-(2-methoxyphenyl) group: Accomplished through nucleophilic acyl substitution using 2-methoxyaniline, with yields optimized to 81% using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

  • Purification: High-performance liquid chromatography (HPLC) achieves >99% purity, as reported by Evitachem.

Key Reaction Conditions:

  • Temperature: 60–80°C for condensation; room temperature for amidation.

  • Solvents: Ethanol for condensation; dichloromethane for amidation.

  • Catalysts: Piperidine for Knoevenagel; DMAP (4-dimethylaminopyridine) for acylation.

Physicochemical and Spectroscopic Properties

Thermal and Solubility Profiles

  • Melting Point: Decomposes above 200°C, indicating limited thermal stability.

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMFA) but poorly soluble in water (logP = 3.2) .

  • Spectroscopic Signatures:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, -OH), 8.35 (d, J = 8.4 Hz, 1H, NH), 7.92–6.75 (m, aromatic Hs) .

    • IR (KBr): 2220 cm⁻¹ (C≡N), 1665 cm⁻¹ (amide C=O), 1600 cm⁻¹ (C=C) .

Biological Activity and Mechanistic Insights

Enzyme Inhibition and Anti-Inflammatory Effects

In vitro studies demonstrate dose-dependent inhibition of cyclooxygenase-2 (COX-2) (IC₅₀ = 12.3 μM) and 5-lipoxygenase (5-LOX) (IC₅₀ = 18.7 μM), positioning it as a dual anti-inflammatory agent. The methoxy groups enhance membrane permeability, while the cyano group facilitates covalent binding to catalytic cysteine residues.

Comparative Analysis with Structural Analogs

Table 2: Activity Comparison of Enamide Derivatives

CompoundCOX-2 IC₅₀ (μM)Anticancer Efficacy (MCF-7)
Target Compound12.348% at 50 μM
(2E)-2-cyano-3-(2-methoxyphenyl) derivative24.532% at 50 μM
N-(4-nitrophenyl) analog >50Inactive

The superior activity of the target compound underscores the importance of the 4-hydroxy-3-methoxyphenyl motif in target engagement.

Research Challenges and Future Directions

Synthetic Challenges

  • Stereochemical Control: Minor (Z)-isomer formation (<5%) during synthesis necessitates chiral chromatography for removal.

  • Scale-Up Limitations: Low yields in industrial-scale amidation (∼60%) highlight the need for flow chemistry adaptations.

Pharmacological Optimization

  • Prodrug Development: Esterification of the hydroxyl group improves oral bioavailability in rodent models (AUC increase by 2.3-fold).

  • Combination Therapies: Synergy with NSAIDs (e.g., aspirin) reduces effective anti-inflammatory doses by 40%.

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